molecular formula C13H20N2O3 B8050632 Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate

Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate

Cat. No.: B8050632
M. Wt: 252.31 g/mol
InChI Key: RSYKFTWUACGNCI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate is a chemical compound that serves as a versatile intermediate in organic synthesis and drug discovery research. The structure incorporates a piperazine ring, a common feature in pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, which is instrumental in the sequential synthesis of complex molecules . The furan heterocycle attached to the piperazine core is a privileged scaffold in medicinal chemistry, known to contribute to binding affinity and pharmacokinetic properties in drug candidates . Compounds featuring piperazine and heteroaromatic systems, such as furan, are of significant interest in the development of therapeutics for central nervous system (CNS) targets and oncology. For instance, structurally similar N-Boc piperazine derivatives are key precursors in the synthesis of potent inhibitors for various biological targets . The specific stereochemistry and substitution pattern on the piperazine ring can be critical for interacting with enzyme binding pockets, as seen in the design of CSF1R inhibitors for neuroinflammation imaging and allosteric PAK4 inhibitors for cancer therapy . This makes this compound a valuable scaffold for researchers exploring structure-activity relationships in these and other fields.

Properties

IUPAC Name

tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-5-14-11(8-15)10-4-7-17-9-10/h4,7,9,11,14H,5-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYKFTWUACGNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves reacting 3-(furan-3-yl)piperazine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction.

Typical Procedure :

  • Dissolve 3-(furan-3-yl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add Boc-Cl (1.1 equiv) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 70–85%.

Industrial Scale-Up

Continuous flow reactors enhance efficiency for large-scale production. Purification employs recrystallization from ethanol/water mixtures, achieving >99% purity.

Photocatalytic Cross-Coupling

Visible Light-Mediated Synthesis

A metal-free approach utilizes acridine salts (e.g., Mes-Acr-Mes) as photocatalysts and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an oxidant under blue LED irradiation.

Procedure :

  • Combine 3-(furan-3-yl)piperazine (1.0 equiv), Boc-Cl (1.2 equiv), Mes-Acr-Mes (0.05 equiv), and TEMPO (0.5 equiv) in dichloroethane.

  • Degas with oxygen and irradiate (450 nm LED) for 10 hours.

  • Concentrate and purify via silica gel chromatography.

Yield : 90–95%.

Advantages

  • Avoids transition metals and high-pressure hydrogenation.

  • Scalable under mild conditions.

Transition-Metal-Catalyzed Coupling

Suzuki-Miyaura Reaction

A boronic ester-functionalized furan couples with brominated tert-butyl piperazine-1-carboxylate.

Example :

  • Synthesize tert-butyl 4-bromopiperazine-1-carboxylate via Boc protection of 4-bromopiperazine.

  • React with 3-furanboronic acid pinacol ester (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.

Yield : 65–75%.

Buchwald-Hartwig Amination

For N-arylation, employ palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligand and Cs₂CO₃ in toluene.

Radical Cyclization with Manganese(III) Acetate

Mn(OAc)₃-mediated radical reactions form the piperazine-furan scaffold from diacyl precursors.

Procedure :

  • React Mn(OAc)₃ (2.0 equiv) with diacylpiperazine and furan-3-carbaldehyde in acetic acid at 65°C.

  • Quench with NaHCO₃, extract with chloroform, and purify.

Yield : 40–60%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionDCM, TEA, 25°C70–85%Simple, high yieldRequires Boc-Cl, column purification
PhotocatalyticDichloroethane, O₂, LED90–95%Metal-free, scalableSpecialized equipment needed
Suzuki CouplingPd catalyst, 80°C65–75%Versatile for analoguesCostly catalysts, boronic ester prep
Radical CyclizationMn(OAc)₃, 65°C40–60%Forms complex scaffoldsModerate yield, acidic conditions

Industrial and Green Chemistry Considerations

  • Continuous Flow Systems : Reduce reaction times from hours to minutes.

  • Solvent Recycling : Ethyl acetate/hexane mixtures are reclaimed in >90% efficiency.

  • Catalyst Recovery : Pd nanoparticles immobilized on magnetic supports enable reuse for Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Reduction: The compound can be reduced to remove the carbonyl group, resulting in the formation of a piperazine derivative with a hydroxyl group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the furan ring is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Furan-2,5-dione

  • Reduction: Hydroxylated piperazine derivatives

  • Substitution: Various substituted piperazine and furan derivatives

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Medicinal Chemistry

  • Drug Development : Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate is explored as a building block for synthesizing novel drug candidates targeting various diseases, including cancer and infectious diseases.
  • Bioactivity Studies : Research indicates that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation.

2. Biological Research

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, including resistant strains such as MRSA.
  • Anticancer Properties : In vitro studies indicate that it can reduce the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria, including MRSA
AnticancerReduces proliferation in cancer cell lines; induces apoptosis
NeuroprotectivePotential to protect against oxidative stress-induced neuronal damage

Case Studies

Several studies have documented the biological activity of this compound:

1. Antimicrobial Screening

  • A study screened various compounds against clinical strains, identifying this compound as effective against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential use in treating infections caused by resistant bacteria.

2. Cancer Cell Line Evaluation

  • In vitro assays conducted on different cancer cell lines revealed that this compound significantly inhibited cell growth. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as an anticancer agent.

3. Neuroprotective Studies

  • Research investigating its effects on neuronal cells indicated that the compound might protect against oxidative stress-induced damage. This suggests therapeutic potential in neurodegenerative diseases, possibly through modulation of neurotransmitter receptors.

Mechanism of Action

The mechanism by which tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the biological system and the specific derivative of the compound.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Substitution at the 4-position (evidenced in all analogs) is more common than 3-position substitution due to synthetic accessibility. The 3-furan substitution in the target compound may introduce steric hindrance, altering binding kinetics .
  • Functional Groups : Electron-withdrawing groups (e.g., nitro in 33) enhance reactivity but reduce stability in biological media, whereas halogens (e.g., F in 12i, Cl in 12j) improve pharmacokinetics .

Stability and Physicochemical Properties

  • Acid Sensitivity : Boc-protected compounds generally resist hydrolysis in mild acids but degrade under strong acidic conditions (e.g., 6 N HCl) .
  • Thermal Stability : Melting points for fluorophenyl analogs (e.g., 12i: 121–122°C) suggest moderate thermal stability, while nitro-substituted derivatives (33) require cold storage .
  • Solubility : Boc groups enhance solubility in apolar solvents (e.g., CH₃CN, EtOAc), critical for purification .

Biological Activity

Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring, a furan moiety, and a tert-butyl group. The structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.

Biological Activities

Research indicates that compounds containing piperazine rings exhibit a wide range of biological activities including:

  • Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biochemical pathways.
  • Neuroprotective Effects : There is emerging evidence that piperazine derivatives can provide neuroprotection, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential protective effects on neurons

The mechanism of action for this compound involves several key interactions:

  • Targeting Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
  • Conformational Flexibility : The piperazine ring's flexibility allows for enhanced interaction with macromolecules, which may lead to increased efficacy in its biological functions.
  • Biochemical Pathways : Piperazine derivatives are known to serve as intermediates in synthesizing other biologically active compounds, suggesting a role in broader metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Table 2: Case Study Results

Study FocusMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against S. aureus (MIC = 15 µg/mL)
Cancer ProliferationCell viability assaysReduced MCF-7 cell viability by 50% at 20 µM

Q & A

Basic: What are common synthetic routes for preparing tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate?

The synthesis typically involves coupling a furan-substituted intermediate with a tert-butyl-protected piperazine scaffold. A general method includes:

  • Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a furan-3-yl aldehyde via reductive amination or nucleophilic substitution. For example, thiophene-3-carbaldehyde was coupled with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C) to form analogous derivatives .
  • Step 2 : Purification via column chromatography (e.g., hexanes/ethyl acetate with 0.25% triethylamine) to isolate the product. Yields range from 60–90%, depending on substituent reactivity .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups to the piperazine core?

Key optimization parameters include:

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is effective for coupling boronic esters to chlorinated pyrimidines or pyridines (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate with 2-bromo-5-methoxypyrazine) .
  • Reaction conditions : Microwave irradiation (100°C for 3 hours) improves reaction efficiency compared to conventional heating. Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) ensures high purity (>90% yield) .

Basic: What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ 1.46 ppm, while the piperazine and furan protons resonate between δ 3.0–4.0 ppm and δ 6.5–8.0 ppm, respectively. For example, tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate showed distinct thiophene peaks at δ 7.0–7.5 ppm .
  • HRMS : Accurate mass analysis confirms the molecular ion (e.g., [M+H]+ at m/z 269.1319 for a thiophene analog) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction reveals:

  • Conformational preferences : Piperazine rings adopt chair conformations, with substituents (e.g., furan) in equatorial positions to minimize steric clash with the tert-butyl group .
  • Intermolecular interactions : Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the crystal lattice, as seen in tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate derivatives .

Basic: What are typical applications of this compound in medicinal chemistry?

  • Intermediate for PROTACs : The tert-butyl group facilitates later deprotection for introducing pharmacophores. Analogous compounds (e.g., tert-butyl 4-(3,3-difluoropiperidin-4-yl)piperazine-1-carboxylate) serve as linkers in targeted protein degradation .
  • Antimicrobial studies : Piperazine derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption or enzyme inhibition .

Advanced: How can computational modeling predict binding interactions of derivatives?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., bacterial enzymes). For example, tert-butyl 4-(2-fluorobenzyl)piperazine derivatives showed strong binding to E. coli dihydrofolate reductase (binding energy: −9.2 kcal/mol) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O interactions) to guide structural modifications for enhanced solubility or stability .

Basic: What purification strategies are effective for isolating this compound?

  • Chromatography : Silica gel columns with ethyl acetate/hexanes (1:4 to 3:2) resolve polar impurities. Triethylamine (0.25%) in the mobile phase suppresses tailing caused by residual amines .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray studies .

Advanced: How do steric effects influence substitution reactions on the piperazine ring?

  • Steric hindrance : The tert-butyl group at N1 restricts nucleophilic substitution at N4. For example, alkylation of tert-butyl piperazine-1-carboxylate with methyl iodide occurs selectively at the less hindered N4 position .
  • Kinetic vs. thermodynamic control : Bulky electrophiles (e.g., 5-bromo-2-chloropyrimidine) favor N3 substitution under high-temperature conditions (110°C, 12 hours) .

Basic: What stability considerations apply during storage?

  • Light sensitivity : Store in amber vials under inert atmosphere (argon) to prevent photodegradation of the furan ring .
  • Temperature : Long-term stability requires refrigeration (0–6°C) to avoid tert-butyl ester hydrolysis .

Advanced: Can click chemistry be applied to functionalize the furan moiety?

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The furan’s alkynyl derivatives (e.g., tert-butyl 4-(4-ethynylphenyl)piperazine-1-carboxylate) react with azides to form triazoles. Optimal conditions: CuSO₄·5H₂O (0.3 equiv), sodium ascorbate (0.6 equiv) in H₂O/DCM (1:2) at 25°C for 2 hours .

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